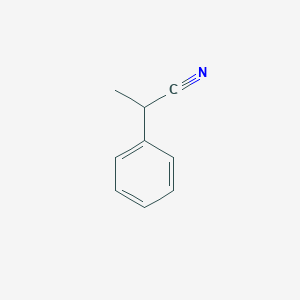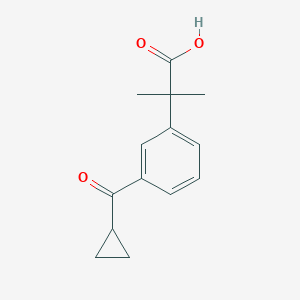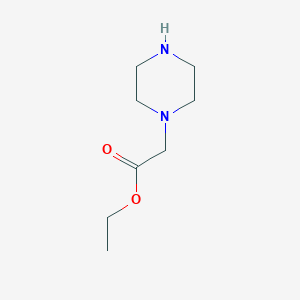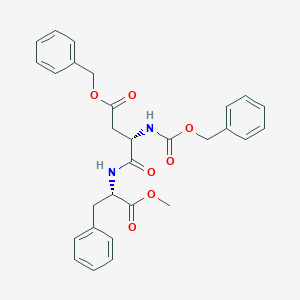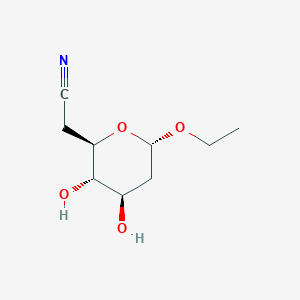![molecular formula C15H18O3 B133268 2-Metil-2-[(4-ciclopropanocarbonil)fenil]propanoato de metilo CAS No. 880088-78-8](/img/structure/B133268.png)
2-Metil-2-[(4-ciclopropanocarbonil)fenil]propanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.302 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group, making it an interesting subject for various chemical studies.
Aplicaciones Científicas De Investigación
4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of 4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester typically involves the reaction of dimethyl-phenyl-acetonitrile with 4-chlorobutyl chloride under specific conditions . The reaction conditions and catalysts used can vary, but the process generally requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and phenyl group play crucial roles in its binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester can be compared with other esters and aromatic compounds:
Methyl acetate: A simpler ester with a similar functional group but lacking the cyclopropane and phenyl groups.
Ethyl benzoate: Another ester with an aromatic ring but different substituents.
Methyl butyrate: An ester with a different alkyl chain and no aromatic ring.
Propiedades
IUPAC Name |
methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,14(17)18-3)12-8-6-11(7-9-12)13(16)10-4-5-10/h6-10H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFHOZWONRQTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477008 |
Source


|
| Record name | methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880088-78-8 |
Source


|
| Record name | methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ35697ERV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
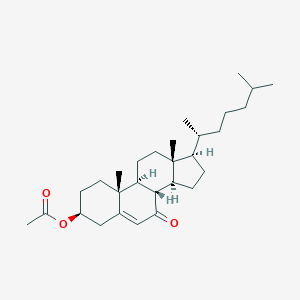
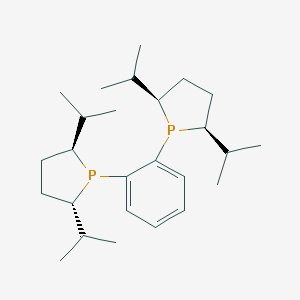
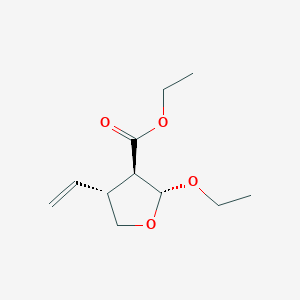
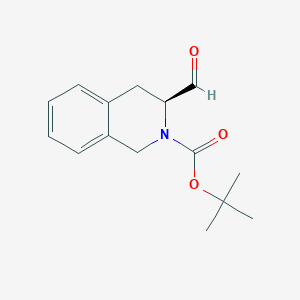
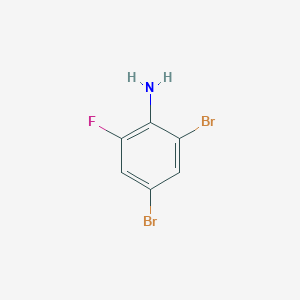
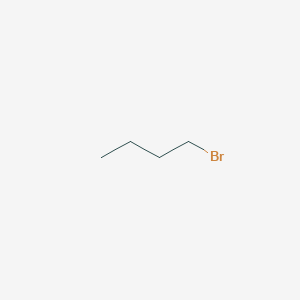
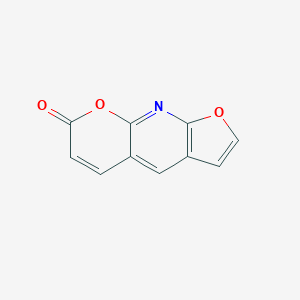
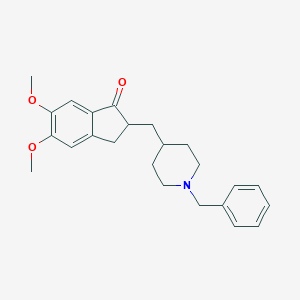
![2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]](/img/structure/B133220.png)
